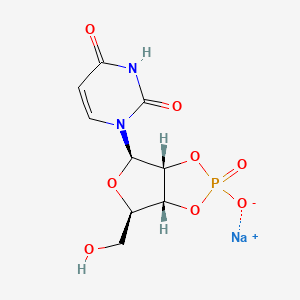

ウリジン-2',3'-環状モノリン酸ナトリウム塩

説明

Uridine-2',3'-cyclic Monophosphate Sodium Salt, also known as Uridine-2',3'-cyclic Monophosphate Sodium Salt, is a useful research compound. Its molecular formula is C₉H₁₀N₂NaO₈P and its molecular weight is 328.15. The purity is usually 95%.

BenchChem offers high-quality Uridine-2',3'-cyclic Monophosphate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine-2',3'-cyclic Monophosphate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生化学的合成

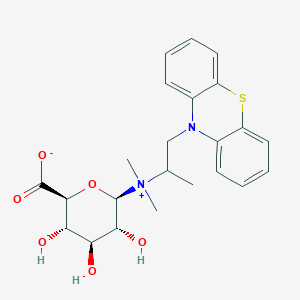

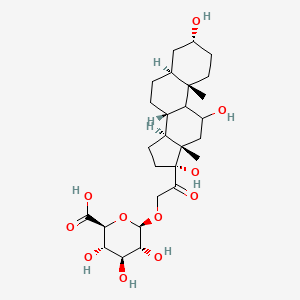

ウリジン-2',3'-環状モノリン酸は、リボチミジン-3'-リン酸の生化学的合成に使用されるヌクレオチドです {svg_1}。このプロセスは、すべての生物の遺伝物質であるRNAとDNAの形成に不可欠です。

学習と記憶の強化

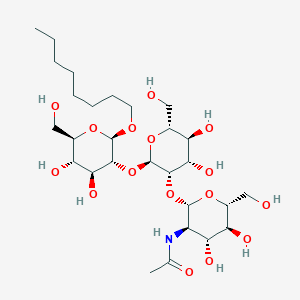

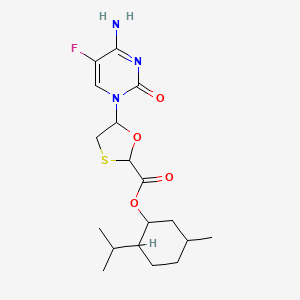

この化合物は、学習と記憶を強化することを目的とした研究において、ウリジンの生体利用可能な供給源として使用されてきました {svg_2}。認知機能の向上に役立つと考えられていますが、これらの知見を確認するためにはさらなる研究が必要です。

細菌の免疫

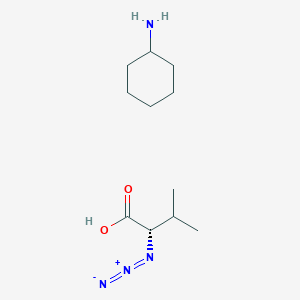

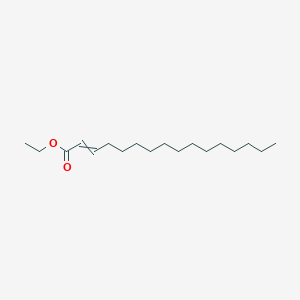

最近の研究によると、関連する化合物であるcUMPは、ファージに対する細菌の免疫において機能することが明らかになっています {svg_3}。これは、ウリジン-2',3'-環状モノリン酸ナトリウム塩も細菌の防御機構において役割を果たす可能性を示唆しています。

製薬研究

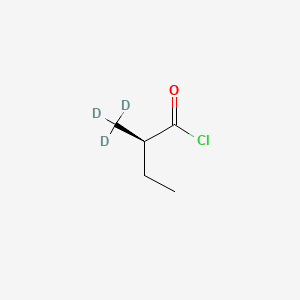

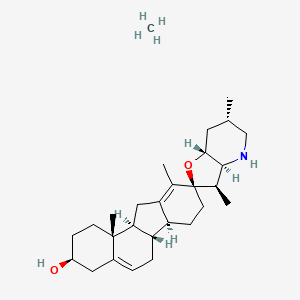

生化学的合成における役割と潜在的な認知的利益から、ウリジン-2',3'-環状モノリン酸ナトリウム塩は製薬研究でよく使用されます {svg_4}。それは潜在的な治療用途について研究されています。

栄養補助食品

ウリジン-2',3'-環状モノリン酸ナトリウム塩は、その潜在的な認知的利益のために、栄養補助食品に含まれることがあります {svg_5}。ただし、これらのサプリメントの効果はまだ調査中です。

実験用試薬

生物学的用途に加えて、ウリジン-2',3'-環状モノリン酸ナトリウム塩は実験用試薬としても使用されます {svg_6}。さまざまな化学反応と実験手順で使用されます。

作用機序

Target of Action

Uridine-2’,3’-cyclic Monophosphate Sodium Salt, also known as EINECS 239-812-7, is a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis . The primary target of this compound is the enzyme responsible for the hydrolysis of dip-nitrophenyl diphosphate .

Mode of Action

The compound interacts with its target enzyme by competing for the active site, thereby inhibiting the hydrolysis of dip-nitrophenyl diphosphate . This results in a decrease in the rate of this reaction, altering the biochemical activity within the cell .

Biochemical Pathways

Given its role as an inhibitor of dip-nitrophenyl diphosphate hydrolysis, it can be inferred that it impacts pathways involving this reaction .

Result of Action

The inhibition of dip-nitrophenyl diphosphate hydrolysis by Uridine-2’,3’-cyclic Monophosphate Sodium Salt can lead to changes in the cellular biochemistry, potentially affecting various cellular processes . The exact molecular and cellular effects would depend on the specific biological context and the role of dip-nitrophenyl diphosphate hydrolysis in those processes.

Safety and Hazards

将来の方向性

Despite cP-RNAs’ invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests that further investigation into cP-RNA biology could yield significant insights.

生化学分析

Biochemical Properties

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it facilitates proliferation in glucose-deprived cells .

Metabolic Pathways

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt within cells and tissues are complex processes. They could involve various transporters or binding proteins

特性

IUPAC Name |

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDDBXIXSYSRT-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606-02-0 (Parent) | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15718-50-0 | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。